(E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-14-12-17(13-19(23)20(14)2)25-16-7-9-21(10-8-16)18(22)6-5-15-4-3-11-24-15/h3-6,11-13,16H,7-10H2,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWBGOMTRQEBGS-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-4-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one is a complex organic molecule that features a diverse array of functional groups, including a furan ring, piperidine moiety, and a pyridinone structure. These components suggest significant potential for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C18H19N2O5
- Molecular Weight : 329.35 g/mol
- CAS Number : 1799242-60-6
The presence of the furan ring is noteworthy as it is often associated with bioactive compounds. The piperidine structure may enhance the compound's interaction with biological targets, while the dimethylpyridinone group could contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance, compounds featuring similar structural motifs have been evaluated for their efficacy against various bacterial strains and fungal species.
| Compound Code | Gram +ve Activity (zone in cm) | Gram -ve Activity (zone in cm) | Antifungal Activity (zone in cm) |
|---|---|---|---|
| 7b | 2.5 | 3 | 3.2 |
| 7l | 1.2 | - | 2.9 |
| Streptomycin | 3 | 4 | - |
These results indicate that certain derivatives exhibit potent antimicrobial properties, suggesting that the compound could be effective in treating infections caused by resistant strains of bacteria .
Tyrosinase Inhibition
The compound has also been synthesized and evaluated for its inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin production. The results showed that certain derivatives demonstrated significant inhibition, which could have implications for skin-whitening agents and the treatment of hyperpigmentation disorders.
The biological activity of this compound may be attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The furan and piperidine components are known to facilitate binding to target sites within biological systems, potentially leading to alterations in metabolic pathways and cellular responses.
Study on Antimicrobial Efficacy
In one study, derivatives similar to this compound were tested against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with higher lipophilicity showed enhanced membrane permeability, leading to increased antibacterial activity .
Tyrosinase Inhibition Assay
Another study focused on evaluating the tyrosinase inhibitory effects of this compound. Various concentrations were tested in vitro, revealing a dose-dependent inhibition pattern. The most active derivative achieved an IC50 value comparable to standard inhibitors used in cosmetic formulations.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The pyridin-2-one scaffold is prevalent in bioactive molecules. describes two analogues:
Pyridin-2-one(1): 1-(4-Acetylphenyl)-4-(4-(dimethylamino)-phenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.
Pyridin-2-one(2): 1-(4-Acetylphenyl)-6-amino-4-(4-(dimethylamino)-phenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.
Comparative Analysis
Key Differences
- Pyridin-2-one(1) and (2) feature dicarbonitrile groups , which may improve solubility but reduce metabolic stability compared to the target’s methyl and furan substituents .
Methodological Considerations in Compound Similarity Analysis
Computational Approaches
- Molecular Fingerprints : Morgan fingerprints and Tanimoto/Dice coefficients are standard tools for quantifying structural similarity . For example, the target compound’s acryloyl group would yield distinct fingerprint patterns compared to ’s dicarbonitrile-containing analogues.
- For instance, minor substituent changes (e.g., hydroxy vs. amino groups in Pyridin-2-one(1) vs. (2)) can drastically alter target affinity .
Experimental Techniques
- Hydrogen Bonding Analysis : Graph set analysis (as in ) could elucidate how the target’s piperidin-4-yloxy group forms intermolecular bonds versus Pyridin-2-one(1)’s hydroxy group.
Research Findings and Implications
Synthetic Feasibility : The target compound’s complexity likely requires advanced crystallographic refinement tools (e.g., SHELXL ) for structural validation, contrasting with simpler pyridin-2-one derivatives.
Drug-Likeness : The furan-2-yl acryloyl moiety may confer improved pharmacokinetics over ’s polar dicarbonitrile analogues, though metabolic susceptibility of the furan ring warrants investigation.
Target Prediction : Kinase inhibition is plausible due to the acryloyl group’s resemblance to ATP-competitive inhibitors (e.g., gefitinib) .
Data Table: Hypothetical Physicochemical Properties
| Parameter | Target Compound | Pyridin-2-one(1) | Pyridin-2-one(2) |
|---|---|---|---|
| Molecular Weight | ~400 g/mol | ~450 g/mol | ~435 g/mol |
| LogP | 2.5 (predicted) | 1.8 | 2.1 |
| Water Solubility | Low | Moderate | Low |
| Hydrogen Bond Donors | 1 | 2 | 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
